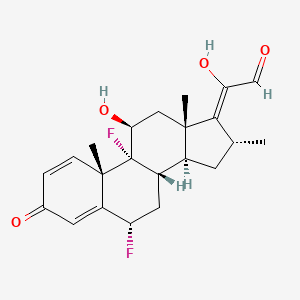
Flumethasone-17,20 21-Aldehyde
Overview
Description
Flumethasone-17,20 21-Aldehyde is a biochemical used for proteomics research . It is a degradation and metabolic intermediate of Flumethasone .
Synthesis Analysis
A process for preparing flumethasone, which includes Flumethasone-17,20 21-Aldehyde as an intermediate, involves reacting a compound of formula (IIIa) with an electrophilic fluorination agent .Molecular Structure Analysis
The Flumethasone-17,20 21-Aldehyde molecule contains a total of 57 bonds. There are 31 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic aldehyde, 1 aliphatic ketone, 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
Flumethasone, the parent compound of Flumethasone-17,20 21-Aldehyde, is a glucocorticoid receptor agonist. This complex binds to the nucleus causing a variety of genetic activation and repressions .Physical And Chemical Properties Analysis
Flumethasone-17,20 21-Aldehyde has a molecular formula of C22H26F2O4 and a molecular weight of 392.44 . It appears as a solid .Scientific Research Applications
Anti-Inflammatory Properties
Flumethasone is a moderately potent difluorinated corticosteroid ester with anti-inflammatory properties . As it is a privalate salt, its anti-inflammatory action is concentrated at the site of application. This local effect on diseased areas results in a prompt decrease in inflammation .
Antipruritic Properties
Flumethasone also has antipruritic properties . This means it can help to alleviate itching, which is particularly useful in conditions like dermatitis and eczema .
Vasoconstrictive Properties
In addition to its anti-inflammatory and antipruritic properties, flumethasone has vasoconstrictive properties . This means it can cause the narrowing of blood vessels, which can help to reduce swelling and inflammation .
Treatment of Skin Conditions
Flumethasone is used to treat a variety of skin conditions, including contact dermatitis , atopic dermatitis , eczema , psoriasis , and diaper rash . Its anti-inflammatory, antipruritic, and vasoconstrictive properties make it effective for these applications .
Pharmaceutical Formulations
Flumethasone can be found in various pharmaceutical formulations. For example, it has been used in combination with other substances in ear drop formulations or in the presence of phenoxyethanol preservative (PEP) in cream formulations .
Analytical Chemistry
Flumethasone is used in analytical chemistry, particularly in the development of novel separation methods. For instance, it has been used for the concurrent assessment of flumethasone pivalate (FP) and clioquinol (CL) in their combinations in ear drop formulations or in the presence of phenoxyethanol preservative (PEP) in their cream formulations . Two novel separation methods have been presented, including a thin-layer chromatographic (TLC) method and an ultra-high-performance liquid chromatographic method (UHPLC) .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Flumethasone-17,20 21-Aldehyde primarily targets the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
As a glucocorticoid receptor agonist, Flumethasone-17,20 21-Aldehyde binds to the glucocorticoid receptor, forming a complex that translocates to the nucleus . This complex then interacts with specific DNA sequences, leading to a variety of genetic activations and repressions . The result is a decrease in the production of inflammatory mediators and suppression of the immune response .
Biochemical Pathways
The binding of Flumethasone-17,20 21-Aldehyde to the glucocorticoid receptor influences several biochemical pathways. It inhibits the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding . These actions collectively suppress the immune response and reduce inflammation .
Pharmacokinetics
It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The terminal elimination half-life, total body clearance, and volume of distribution at steady state are factors that can impact the bioavailability of the drug .
Result of Action
The primary result of Flumethasone-17,20 21-Aldehyde’s action is a decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
properties
IUPAC Name |
(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCUKBHXADCVFA-SUSRVUQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747792 | |
| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flumethasone-17,20 21-Aldehyde | |
CAS RN |
28400-50-2 | |
| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




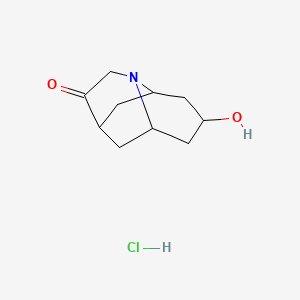
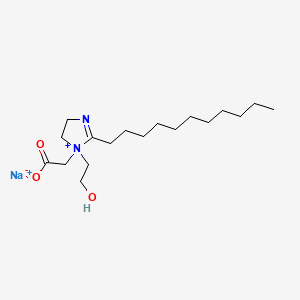
![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)


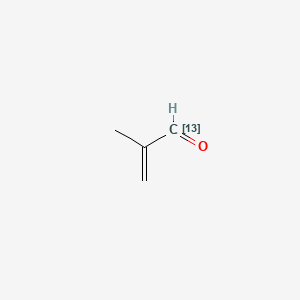

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
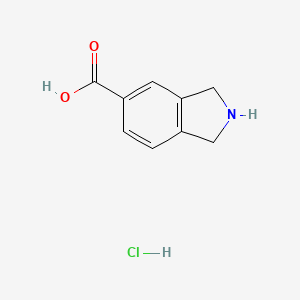
![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)